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Executive Summary

TMP195 is a first-in-class, selective small molecule inhibitor of class Ila histone deacetylases
(HDACSs), which include HDAC4, HDACS5, HDAC7, and HDACS9. Unlike pan-HDAC inhibitors
that target the catalytic activity of a broad range of HDACs, TMP195 functions by occupying the
acetyl-lysine binding pocket of class lla HDACs, thereby modulating their protein-protein
interactions and gene regulatory functions. This selectivity results in a distinct
immunomodulatory profile, primarily centered on the reprogramming of myeloid cells,
particularly macrophages. In preclinical models, TMP195 redirects tumor-associated
macrophages (TAMs) from a pro-tumoral (M2-like) to a pro-inflammatory and anti-tumoral (M1-
like) phenotype. This polarization enhances phagocytosis, antigen presentation, and the
secretion of inflammatory cytokines, which in turn activates the adaptive immune system,
including cytotoxic T lymphocytes. This guide provides a comprehensive overview of the
mechanism of action of TMP195, its impact on key signaling pathways, and its therapeutic
potential, particularly in combination with immunotherapy.

Mechanism of Action: Selective Inhibition of Class
lla HDACs
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TMP195 exhibits high selectivity for class lla HDACs, a unique subgroup of deacetylases that
have weak intrinsic catalytic activity and function primarily as transcriptional corepressors by
recruiting other enzymes to chromatin. They achieve this by interacting with transcription
factors, most notably the Myocyte Enhancer Factor-2 (MEF2) family.[1][2] TMP195's
mechanism does not rely on chelating the zinc ion in the catalytic site, which is a common
feature of pan-HDAC inhibitors like vorinostat.[3] Instead, it competitively binds to the acetyl-
lysine binding channel.[4] This disrupts the interaction between class Ila HDACs and their
binding partners, liberating transcription factors like MEF2 to activate gene expression.[2][5]

This selective action predominantly affects the gene expression of monocytes and
macrophages, with minimal impact on lymphocytes.[6] The inhibition leads to histone
hyperacetylation, a hallmark of increased transcriptional activity, and the expression of genes
associated with a pro-inflammatory immune response.[7]

Data Presentation: Quantitative Analysis of TMP195
Activity

The following tables summarize the key quantitative data regarding the inhibitory activity and
cellular effects of TMP195.

Table 1: Inhibitory Potency of TMP195 against HDAC Isoforms

HDAC Isoform Type Inhibition Constant (Ki)
HDAC4 Class lla 59 nM[4][8]

HDACS5 Class lla 60 NnM[4][8]

HDAC7 Class lla 26 nM[4][8]

HDAC9 Class lla 15 nM[4][8]

| Class | & llb | - | >10 uM |

Table 2: Effective Concentrations of TMP195 in Preclinical Models
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L Concentration  Observed
Model System Application Reference(s)
| Dosage Effect
Increased
Bone Marrow- .
. phosphorylati
Derived M1
L. 40 pM on of p38, [7]
Macrophages Polarization
JNK, NF-kB
(BMDMs)
p65.
Influenced
Human ] o responses to
Differentiation 300 nM [8]
Monocytes CSF-1 and CSF-
2.
Significant
MC38 Colorectal o
] 50 mg/kg/day reduction in
Cancer Mouse In Vivo Therapy ] ] [7]
(i.p.) tumor weight and
Model
volume.
Reduced tumor
MMTV-PyMT
] 50 mg/kg/day burden and
Breast Cancer In Vivo Therapy ) [9]
(i.p.) pulmonary
Mouse Model
metastases.

| LPS-Induced Acute Kidney Injury Mouse Model | In Vivo Therapy | 20 mg/kg (i.p.) | Reduced

serum creatinine and BUN levels. |[10] |

Table 3: Immunomodulatory Effects of TMP195 on Macrophage Populations In Vivo
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M1 Macrophage
Proportion (% of
Cancer Model Treatment Group Total Reference
otal

Macrophages)

Colitis-Associated

Control 24.67 + 4.01% [7]
Cancer (CAC)

TMP195 46.69 + 5.76% [7]
MC38 Transplanted

Control 42.45 £ 2.56% [7]
Tumor

TMP195 61.72 + 6.26% [7]
MC38 Transplanted

PD-1 Blockade 60.86 + 2.78% [7]
Tumor

| | PD-1 Blockade + TMP195 | 71.90 + 3.12% |[11] |

Core Immunomodulatory Role: Macrophage
Reprogramming

The primary immunomodulatory function of TMP195 is the reprogramming of macrophages. In
the tumor microenvironment (TME), TAMs often adopt an M2-like phenotype, which
suppresses anti-tumor immunity and promotes tumor growth and angiogenesis. TMP195
treatment reverses this polarization.[12]

Key effects on macrophages include:

e Promotion of M1 Polarization: TMP195 drives macrophages towards a pro-inflammatory M1
phenotype, characterized by the expression of markers like CD86 and MHC-II.[7]

o Enhanced Phagocytosis: TMP195-treated macrophages show increased phagocytic activity
against tumor cells.[6]

» Increased Cytokine Secretion: Treatment leads to a significant increase in the release of pro-
inflammatory cytokines, including IL-1[3, IL-6, IL-12, and TNF-a.[7]

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://www.researchgate.net/figure/PD-1-blockade-combined-with-TMP195-increases-M1-macrophage-and-T-lymphocyte-infiltration_fig4_363423785
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36263186/
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5520419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9576521/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Chemokine Modulation: TMP195 blocks the production of the pro-tumoral chemokine CCL2
while increasing the secretion of CCL1.[4][8]

o Recruitment of New Monocytes: Evidence suggests that TMP195 acts by inducing the
recruitment of new monocytes into the tumor, which then differentiate into anti-tumor
macrophages, rather than by re-polarizing existing TAMs.[6]

This reprogramming of macrophages creates a pro-inflammatory TME that is less hospitable to
tumor growth and enhances the efficacy of other cancer therapies.[9]

Key Signaling Pathways

TMP195 modulates several critical signaling pathways to exert its effects on immune cells.

The Class lla HDAC-MEF2 Axis

Class lla HDACs act as signal-responsive repressors of MEF2 transcription factors.[1] In their
basal state, HDACs like HDAC4 and HDAC7 bind to MEF2 on the DNA, preventing the
transcription of MEF2 target genes.[2][5] TMP195, by inhibiting this interaction, allows MEF2 to
recruit co-activators and initiate the transcription of genes involved in the inflammatory
response.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://www.medchemexpress.com/TMP195.html
https://www.selleckchem.com/products/tmp195.html
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5520419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8170529/
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1061617/
https://academic.oup.com/nar/article/40/12/5378/2414669
https://www.researchgate.net/figure/Central-role-of-MEF2-in-the-biological-functions-of-class-IIa-HDACs-Gene-targeting_fig1_24399261
https://www.benchchem.com/product/b15587253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Transcription Factor

Nucleus

nhibits

Class lla HDAC
(HDAC4, 5, 7, 9)

MEF2

1
Binds &;|
Repressesl

Binds to

Transcriptional
Repression

MEF2 Target Gene Promoters>

Transcriptional

Activation

Click to download full resolution via product page

Caption: TMP195 disrupts the repressive binding of Class lla HDACs to MEF2 transcription

factors.

MAPK and NF-kB Pathways

In macrophages, TMP195 treatment leads to the sustained activation of key inflammatory

signaling pathways.[7] Upon stimulation (e.g., with LPS), TMP195 enhances the
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phosphorylation of p38 MAPK, JNK, and the p65 subunit of NF-kB.[7] The activation of these
pathways is critical for the production of inflammatory cytokines like IL-6, IL-12, and TNF-q,
which are hallmarks of M1 macrophage function.[7] The mechanism may involve inhibiting the

deacetylation of components within these pathways or altering the expression of upstream
regulators.[10]
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Caption: TMP195 enhances LPS-induced activation of MAPK and NF-kB pathways in
macrophages.

Therapeutic Implications and Combination
Strategies

The ability of TMP195 to convert an immunologically "cold” tumor microenvironment to a "hot"
one makes it a prime candidate for combination therapies.

o Combination with Checkpoint Blockade: In colorectal and breast cancer models, TMP195
enhances the efficacy of anti-PD-1 therapy.[7][9] By increasing the number of pro-
inflammatory M1 macrophages and subsequently activating cytotoxic T cells, TMP195 can
overcome resistance to checkpoint inhibitors.[11]

e Combination with Chemotherapy: Combining TMP195 with standard chemotherapeutic
agents like paclitaxel has been shown to significantly enhance the durability of tumor
reduction in breast cancer models.[9]
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Caption: Logical relationship of TMP195 in combination with standard cancer therapies.
Experimental Protocols

In Vivo Murine Tumor Model Protocol

This protocol is a composite based on studies using MC38 colorectal and MMTV-PyMT breast
cancer models.[7][9]

¢ Cell Implantation:

o For subcutaneous models, inject 1x10% MC38 colon carcinoma cells in a 100 pL
suspension into the flank of 6-8 week old C57BL/6 mice.[7]

o For autochthonous models like MMTV-PyMT, tumors develop spontaneously.[9]
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e TMP195 Formulation:
o Dissolve TMP195 in DMSO to create a stock solution.

o For intraperitoneal (i.p.) injection, the vehicle is typically DMSO or a formulation of DMSO,
PEG300, Tween80, and ddH20.[8]

o Treatment Regimen:
o Begin treatment when tumors are established (e.g., 5 days post-inoculation).[7]
o Administer TMP195 daily via i.p. injection at a dose of 50 mg/kg.[7]
o The control group receives an equal volume of the vehicle (e.g., DMSO).[7]

o Combination Therapy (PD-1 Blockade):

o Administer anti-PD-1 antibody (e.g., 100-200 pg per mouse) via i.p. injection, typically
every 3-4 days, alongside the daily TMP195 treatment.

o Endpoint Analysis:
o Monitor tumor growth via caliper measurements (Volume = 0.5 x Length x Width?).

o At the study endpoint (e.g., ~20 days), sacrifice mice and harvest tumors, blood, and lungs
(for metastasis) for further analysis (flow cytometry, IHC, ELISA).[7]

Macrophage Polarization and Flow Cytometry

This protocol outlines the analysis of macrophage polarization in tumor tissue.[7][9]
e Tissue Processing:

o Mince harvested tumors and digest in a solution containing collagenase IV at 37°C for 1-2
hours to create a single-cell suspension.[7]

o Filter the suspension through a 70 um cell strainer and centrifuge at 400 x g for 10
minutes at 4°C.[7]
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e Cell Staining:

o

Perform a live/dead stain (e.g., FITC Fixable Green Dead Cell Stain Kit) for 30 minutes.[7]

o Wash cells and resuspend in FACS buffer (PBS + 2% FBS).

o Block Fc receptors with anti-CD16/32 antibody.

o Incubate cells with a cocktail of fluorochrome-conjugated primary antibodies for 30
minutes at 4°C. A typical panel includes:

Leukocytes: Anti-CD45

Myeloid Cells: Anti-CD11b

Macrophages: Anti-F4/80

M1 Marker: Anti-CD86 or Anti-MHC-II

» Data Acquisition and Analysis:

o

Acquire data on a flow cytometer.

[¢]

Gate on live, singlet, CD45+ cells to identify the immune population.

[¢]

Within the CD45+ gate, identify macrophages as CD11b+ F4/80+.

[e]

Quantify M1 macrophages as the percentage of CD86+ or MHC-I1+ cells within the total
macrophage (CD11b+ F4/80+) population.[7]

Gating Strategy

__QEEI)’_Q_HE‘_“E-P Live, Singlets H CD45+ (Leukocytes) CD11b+ F4/80+ (a?B&/MHC-IH
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Caption: Workflow for analyzing macrophage polarization in tumors via flow cytometry.

Western Blot for Histone Acetylation and Signaling
Proteins

This protocol is for assessing target engagement and downstream signaling.[7][13][14]
e Cell Lysis and Protein Extraction:
o For in vitro studies, treat BMDMs with 100 ng/mL LPS and 40 uM TMP195 for 2 hours.[7]

o Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For histones, an
acid extraction protocol may be required.

o Determine protein concentration using a BCA assay.
e SDS-PAGE and Transfer:
o Prepare samples with LDS sample buffer and a reducing agent (DTT).

o Separate 20-30 ug of protein on a 10% Bis-Tris or high-percentage polyacrylamide gel (for
small histones).

o Transfer proteins to a PVDF or 0.2 um nitrocellulose membrane (optimal for histones).[14]
¢ Immunoblotting:
o Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

o Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
Key antibodies include:

» Target Engagement: Acetyl-Histone H3, Total Histone H3[7]

» Signaling: Phospho-p38, Phospho-JINK, Phospho-NF-kB p65, and their total protein
counterparts.[7]

» Loading Control: B-actin or a-tubulin.
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e Detection:

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1-2 hours at room temperature.[7]

o Visualize bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

[7]

o Quantify band density using software like ImageJ, normalizing phosphoproteins to total
proteins and acetyl-histone to total histone.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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